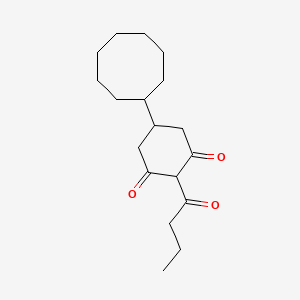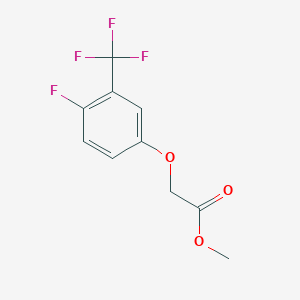
2-(Bromomethyl)-4-(4-chlorophenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-(4-chlorophenyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromomethyl group and a 4-chloro-phenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(4-chlorophenyl)thiazole typically involves the bromomethylation of a thiazole precursor. One common method includes the reaction of 4-(4-chloro-phenyl)-thiazole with bromomethylating agents such as dibromomethane in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete bromomethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-(4-chlorophenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of a methyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-(Bromomethyl)-4-(4-chlorophenyl)thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(4-chlorophenyl)thiazole involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-4-phenyl-thiazole: Similar structure but lacks the 4-chloro substituent on the phenyl ring.
4-(4-Chloro-phenyl)-thiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Methyl-4-(4-chloro-phenyl)-thiazole: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity.
Uniqueness
2-(Bromomethyl)-4-(4-chlorophenyl)thiazole is unique due to the combination of the bromomethyl and 4-chloro-phenyl groups, which confer specific reactivity and potential for diverse applications. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for fine-tuning of its chemical properties and reactivity.
Properties
Molecular Formula |
C10H7BrClNS |
|---|---|
Molecular Weight |
288.59 g/mol |
IUPAC Name |
2-(bromomethyl)-4-(4-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrClNS/c11-5-10-13-9(6-14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |
InChI Key |
IFWDKNKIRKBNSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CBr)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

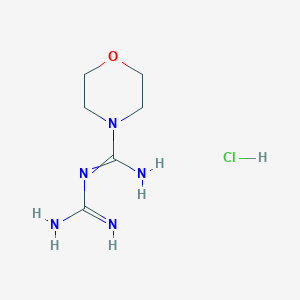
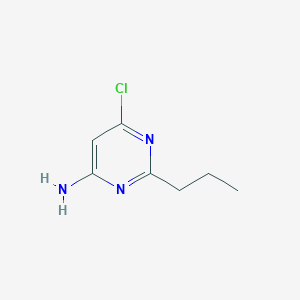
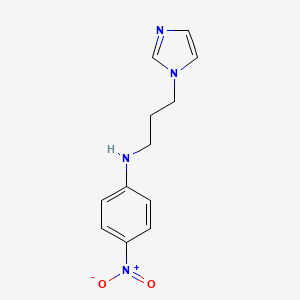
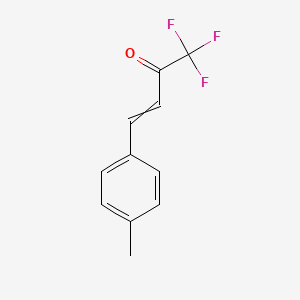
![2-Chloro-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B8553246.png)
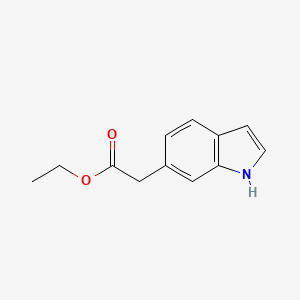
![3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8553274.png)
![5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8553279.png)


